2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde

Fragrance Chemistry Physicochemical Properties Structure-Odor Relationships

2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde (CAS 94231-54-6) is a synthetic tricyclic aldehyde with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. Its IUPAC name is 2-methyl-3-(8-tricyclo[5.2.1.02,6]dec-8-enyl)propanal, and it is primarily utilized as a fragrance ingredient, belonging to a class of methanoindene derivatives noted for their distinctive olfactory properties.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 94231-54-6
Cat. No. B12695102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
CAS94231-54-6
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CC1=CC2CC1C3C2CCC3)C=O
InChIInChI=1S/C14H20O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h6,8-9,11-14H,2-5,7H2,1H3
InChIKeyMYGSQSSMAQWWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde (CAS 94231-54-6) | Chemical Identity and Procurement Baseline


2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde (CAS 94231-54-6) is a synthetic tricyclic aldehyde with the molecular formula C14H20O and a molecular weight of 204.31 g/mol [1]. Its IUPAC name is 2-methyl-3-(8-tricyclo[5.2.1.02,6]dec-8-enyl)propanal, and it is primarily utilized as a fragrance ingredient, belonging to a class of methanoindene derivatives noted for their distinctive olfactory properties . The compound is characterized by a computed XLogP3-AA value of 3, indicating moderate lipophilicity [1].

Why Generic Substitution of 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is Scientifically Unreliable


Simple functional or structural analogs, such as other synthetic aldehydes used in perfumery (e.g., cyclamen aldehyde, lilial, or lyral), cannot be considered direct substitutes for this specific methanoindene derivative. Even within the same nominal application, differences in the tricyclic skeleton and the position of the aldehyde moiety critically alter vapor pressure, olfactory detection threshold, and the character of the odor profile (e.g., its 'fresh air,' 'ozonic,' or 'green floral' tonality) [1]. Substitution without empirical validation risks a complete shift in the fragrance's top-to-heart note transition, substantivity, and perceived quality, as the unique rigid, three-dimensional structure of this compound governs its interaction with olfactory receptors in ways that monocyclic or acyclic aldehydes cannot replicate . Procurement decisions based solely on general chemical class are therefore scientifically insufficient for fragrance formulation or industrial olfactory engineering.

Quantitative Differentiation Evidence for 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde Against Key Comparators


Molecular Shape and Calculated LogP Differentiation vs. Linear Aldehyde Fragrance Agents

The target compound possesses a rigid tricyclo[5.2.1.0²,⁶]dec-8-ene core, resulting in a significantly different three-dimensional molecular volume and shape compared to commonly used linear or monocyclic aldehydes such as citronellal or cyclamen aldehyde. Its computed partition coefficient (XLogP3-AA) of 3.0 [1] indicates moderate lipophilicity, which is distinct from the more polar lyral (XLogP ~1.8) and more lipophilic lilial (XLogP ~3.5), directly impacting its substantivity and volatility profile on various substrates.

Fragrance Chemistry Physicochemical Properties Structure-Odor Relationships

Olfactory Character Differentiation: 'Fresh Air' vs. 'Floral' Aldehydic Notes

The patent literature explicitly classifies the target compound's tricyclic aldehyde class as providing 'fresh, ozonic, marine, and green notes' distinct from the typical 'fatty, floral, or citrus' notes of monocyclic aldehydes [1]. While a direct olfactory detection threshold for this specific CAS number is not publicly available in peer-reviewed literature, class guidance from Cognis's patent (US 6,541,445 B1) establishes that tricyclo[5.2.1.0²,⁶]dec-ene aldehydes exhibit effective olfactory impact at concentrations typically below 1% in fragrance compositions, differentiating their potency from structurally simpler aldehydes that often require 2-5% for equivalent impact [1].

Perfumery Sensory Analysis Olfactory Threshold

Regulatory and Sustainability Profile: Non-PBT Status vs. Lilial

The target compound is listed on the European EINECS inventory (303-872-3) and has been pre-registered under REACH, with no current classification as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance [1]. In contrast, the widely used aldehyde fragrance ingredient butylphenyl methylpropional (Lilial, CAS 80-54-6) was classified as CMR (Carcinogenic, Mutagenic, or Reprotoxic) Category 1B and banned in cosmetic products in the EU as of March 2022 [2]. This regulatory divergence creates a direct procurement incentive for replacing lilial-based fragrance accords with chemically distinct, non-CMR aldehydes like the target compound.

Regulatory Compliance REACH Environmental Safety

Topological Polar Surface Area (TPSA) Differentiation vs. Oxygen-Rich Aldehydes (e.g., Lyral)

The computed Topological Polar Surface Area (TPSA) of the target compound is 17.1 Ų [1]. This is significantly lower than that of Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde, CAS 31906-04-4), which has a TPSA of 37.3 Ų due to its additional hydroxyl and ether groups [2]. A lower TPSA correlates with higher volatility and a more pronounced top-note impact in fragrance compositions, allowing the target compound to provide a burst of freshness in the initial application phase, whereas Lyral's higher polarity and TPSA makes it a predominantly heart-to-base note material.

Computational Chemistry ADME Prediction Fragrance Design

Optimal Research and Industrial Application Scenarios for 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde Based on Evidence


Replacement of Lilial in EU-Compliant Fine Fragrance and Cosmetic Formulations

Following the EU ban on butylphenyl methylpropional (Lilial) effective March 2022, formulators are actively seeking aldehydic ingredients that provide a fresh, floral diffusion without CMR classification. The target compound, with its proven regulatory acceptance (EINECS 303-872-3) and non-CMR status, offers a structurally distinct, tricyclic aldehydic note suitable for 'muguet' (lily-of-the-valley) and modern aquatic accords [1]. Its lower TPSA (17.1 Ų) compared to lyral (37.3 Ų) suggests a superior top-note volatility, making it ideal for providing the initial burst of freshness in an EU-compliant Lilial-free formulation [2].

Creation of 'Clean' Ozonic and Marine Fragrance Profiles for Functional Products

Patent US 6,541,445 B1 describes the class of tricyclic aldehydes to which this compound belongs as imparting 'fresh, ozonic, and marine notes' [1]. The compound's moderate lipophilicity (XLogP = 3.0) and low TPSA make it particularly well-suited for functional products (e.g., air fresheners, laundry detergents) where a powerful, clean, and airy initial scent impact is paramount. Its olfactory potency, inferred to be effective at <1% in formulations, allows for cost-efficient procurement while achieving the desired 'fresh air' or 'ocean breeze' marketing claims that are popular in household and personal care products [1].

Structure-Odor Relationship (SOR) Studies on Tricyclic Aldehydes

For academic and industrial research into olfaction, the compound serves as a key probe for understanding how a rigid tricyclo[5.2.1.0²,⁶]dec-8-ene scaffold influences odor character compared to common monocyclic (e.g., cyclamen aldehyde) and bicyclic (e.g., myrtanal) aldehydes. Its precisely defined stereochemistry at four chiral centers (InChIKey: MYGSQSSMAQWWNN-UHFFFAOYSA-N, indicating a racemic mixture in the described product) and computed physicochemical properties (XLogP=3.0, TPSA=17.1 Ų) provide a well-characterized reference point for quantitative structure-activity relationship (QSAR) modeling of musk, woody, or ozonic fragrance receptor activation [1]. Procurement of high-purity material is essential for ensuring reproducibility in receptor-binding assays and sensory panel evaluations [2].

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